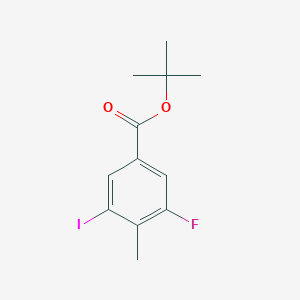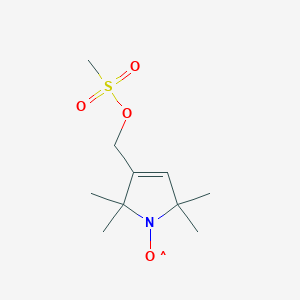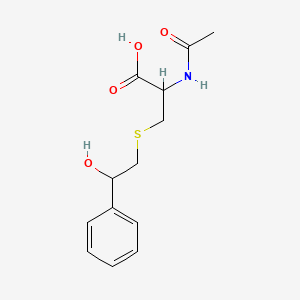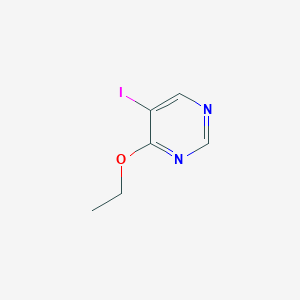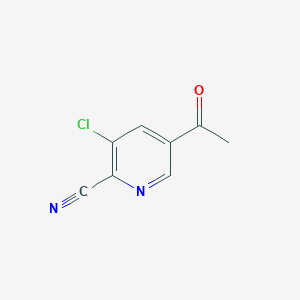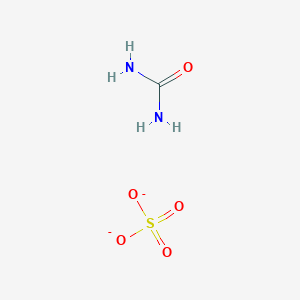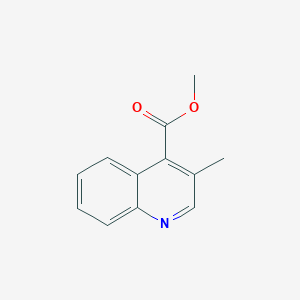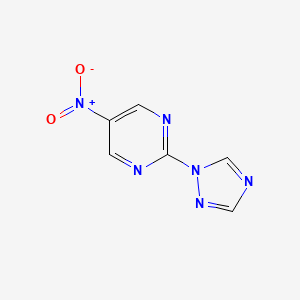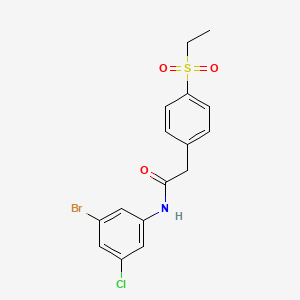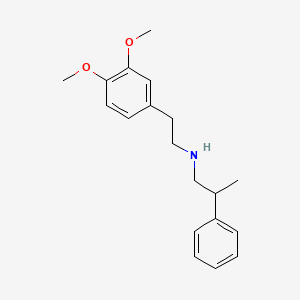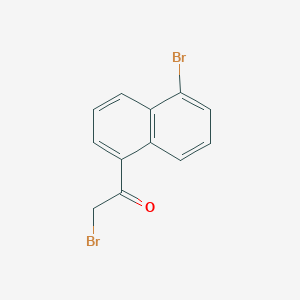
2-Bromo-1-(5-bromonaphthalen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(5-bromonaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H8Br2O It is a brominated derivative of naphthalene, characterized by the presence of two bromine atoms and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-bromonaphthalen-1-yl)ethanone typically involves the bromination of 1-naphthyl ethanone. The process can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
2-Bromo-1-(5-bromonaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(5-bromonaphthalen-1-yl)ethanone involves its interaction with various molecular targets. The bromine atoms and the ketone group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Bromo-1-(5-bromothiophen-2-yl)ethanone: Similar in structure but contains a thiophene ring instead of a naphthalene ring.
2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone: Another brominated naphthalene derivative with different bromine substitution positions.
2-Bromo-1-(1-naphthyl)ethanone: Lacks the additional bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: 2-Bromo-1-(5-bromonaphthalen-1-yl)ethanone is unique due to its specific bromine substitution pattern, which influences its chemical reactivity and potential applications. The presence of two bromine atoms enhances its electrophilic character, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H8Br2O |
|---|---|
Peso molecular |
328.00 g/mol |
Nombre IUPAC |
2-bromo-1-(5-bromonaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H8Br2O/c13-7-12(15)10-5-1-4-9-8(10)3-2-6-11(9)14/h1-6H,7H2 |
Clave InChI |
KHLSOOWGQBANDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


